1-Ethyl-3-(hexylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
1-Ethyl-3-(hexylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is an organic compound with the molecular formula C18H27N3. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(hexylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.
Introduction of the Hexylamino Group: The hexylamino group can be introduced via nucleophilic substitution reactions using hexylamine.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(hexylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hexylamino group or the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hexylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-3-(hexylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(hexylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(methylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 1-Ethyl-3-(propylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 1-Ethyl-3-(butylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Uniqueness
1-Ethyl-3-(hexylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific hexylamino group, which may confer distinct biological activities and chemical reactivity compared to its analogs. The length and structure of the hexyl chain can influence the compound’s solubility, membrane permeability, and interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H27N3 |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-ethyl-3-(hexylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C18H27N3/c1-3-5-6-9-12-20-18-16(13-19)14-10-7-8-11-15(14)17(4-2)21-18/h3-12H2,1-2H3,(H,20,21) |
InChI Key |
UNYSDWSNWOQBOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C(C2=C(CCCC2)C(=N1)CC)C#N |
Origin of Product |
United States |
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